molecular formula C23H32O4 B14126687 [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate CAS No. 26108-47-4

[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate

Cat. No.: B14126687
CAS No.: 26108-47-4
M. Wt: 372.5 g/mol
InChI Key: ILHSUWMZKIAMCQ-RTBURBONSA-N
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Description

[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate is a complex organic compound with a unique structure It belongs to the class of dibenzo[b,d]pyrans and is characterized by its multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the dibenzo[b,d]pyran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the hydroxy and acetate groups: These functional groups are introduced through selective hydroxylation and acetylation reactions.

    Stereoselective synthesis: Ensuring the correct stereochemistry at the multiple chiral centers is crucial and can be achieved using chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with specific receptors in the body to modulate biological responses.

    Enzyme inhibition: Inhibiting the activity of certain enzymes involved in disease processes.

    Signal transduction pathways: Modulating key signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate can be compared with other similar compounds, such as:

    Δ9-Tetrahydrocannabinol (THC): Shares a similar dibenzo[b,d]pyran core but differs in functional groups and stereochemistry.

    Cannabidiol (CBD): Another cannabinoid with a similar core structure but distinct biological activities.

    HU-210: A synthetic cannabinoid with a similar structure but different pharmacological properties.

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

26108-47-4

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-9-yl]methyl acetate

InChI

InChI=1S/C23H32O4/c1-5-6-7-8-16-12-20(25)22-18-11-17(14-26-15(2)24)9-10-19(18)23(3,4)27-21(22)13-16/h11-13,18-19,25H,5-10,14H2,1-4H3/t18-,19-/m1/s1

InChI Key

ILHSUWMZKIAMCQ-RTBURBONSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)COC(=O)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)COC(=O)C)O

Origin of Product

United States

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